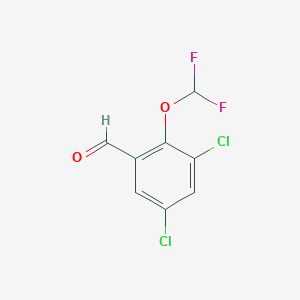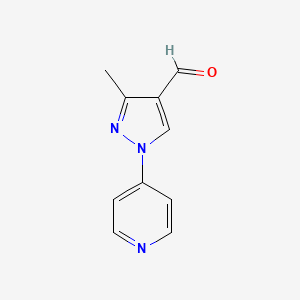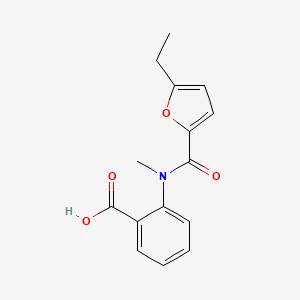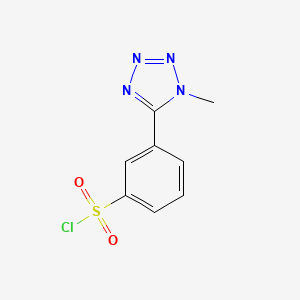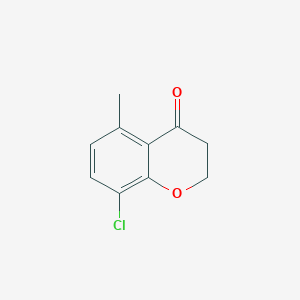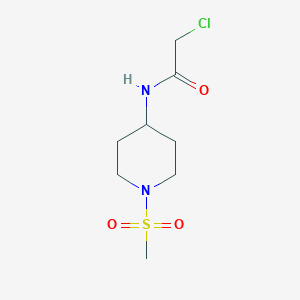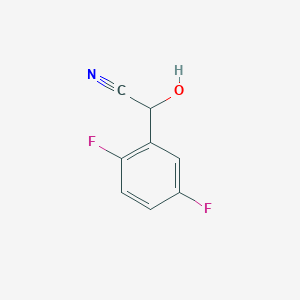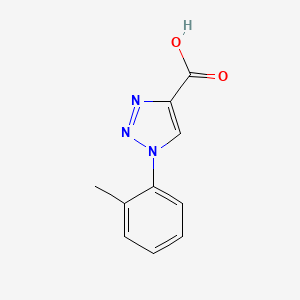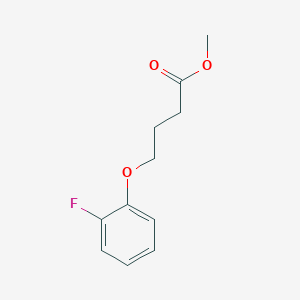![molecular formula C7H15ClS B1418558 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane CAS No. 147298-64-4](/img/structure/B1418558.png)
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Übersicht
Beschreibung
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane, also known as chloropropan-2-sulfonate, is a synthetic organic compound that has been widely used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that is used as a reagent in various organic synthesis reactions. It is also used as a surfactant, emulsifier, and stabilizer in a variety of products. In addition, it has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane and its related compounds have been used in various chemical synthesis processes. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, enabling the production of chemical compounds with high yields and the catalyst's reusability for multiple runs without losing its activity (Tayebi et al., 2011). Similarly, the process of synthesizing 1-chloro-2-methyl-propane, a related compound, from isobutanol and sulphurous oxychloride catalyzed by pyridine has been explored, demonstrating over 65% yield under optimal conditions (Hao Jin-ku, 2000).
Oxidation and Interaction Studies
Extensive research has been conducted on the oxidation of dithia compounds, including 1,3-Bis(methylthio)propane. These studies involve the use of various oxidizing agents and aim to understand the behavior of sulfanyl groups in these compounds (Victorino Vallejos González & J. Podlech, 2021). This research provides insight into the chemical properties and potential applications of these compounds in different chemical reactions and products.
Antimicrobial Properties
Some derivatives of 1,3-propane, such as N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds, which introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, have shown a degree of antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (A. Fadda et al., 2016).
Biochemical Applications
In biochemistry, analogs of methyl-coenzyme M, such as 2-(methylthio)ethanesulfonate, have been synthesized and tested in systems like the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies help in understanding the biochemical pathways and potential applications of these compounds in biological systems (R. Gunsalus et al., 1978).
Eigenschaften
IUPAC Name |
1-(3-chloropropylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKUSJFPOUPTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



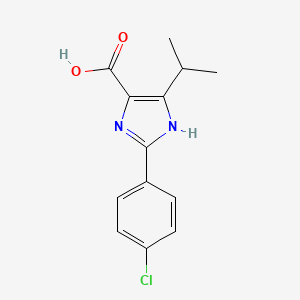
![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
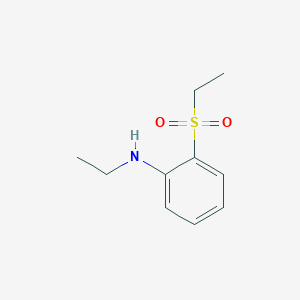
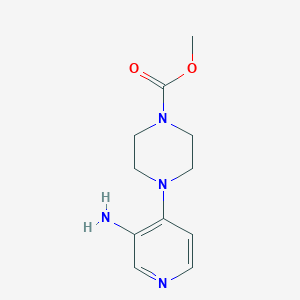
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
